![molecular formula C24H21F2NO B2636164 (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime CAS No. 338749-01-2](/img/structure/B2636164.png)
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime, also known as ABP-688, is a novel and selective positron emission tomography (PET) radioligand that binds to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is primarily expressed in the central nervous system (CNS) and has been implicated in various neurological disorders such as schizophrenia, depression, anxiety, and addiction.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
This chemical compound, while not directly mentioned in available literature, is closely related to various synthesized compounds studied for their potential in scientific research and applications. The research primarily focuses on the synthesis, structural characterization, and potential biological activity of similar compounds. For instance, studies on related chemical structures have explored their synthesis for applications in medicinal chemistry, including anti-tubercular, anti-microbial, and anti-cancer activities. The synthesis of cyclopropyl phenyl ketones, including variations with fluorine substitutions, has been reported to yield compounds with significant biological activities. These synthetic processes often involve acylation, cyclization, and optimization of reaction conditions to improve yields and product purity (Gao Xue-yan, 2011).
Biological Activity and Pharmaceutical Potential
Several studies have investigated the biological activities of compounds structurally similar to (4-Fluorophenyl)[2-(4-Methylphenyl)Cyclopropyl]Methanone O-(2-Fluorobenzyl)Oxime. These compounds have been evaluated for their anti-tubercular, anti-microbial, and anti-cancer properties. For example, phenyl cyclopropyl methanones have shown activity against M. tuberculosis and potential as anti-tubercular agents. The optimization of such compounds has led to derivatives with significant in vitro activities and promising applications in treating bacterial infections (N. Dwivedi et al., 2005). Additionally, fluorine-containing pyrazoles and benzoxazoles derived from similar ketone precursors have exhibited antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Amol V. Gadakh et al., 2010).
Chemical Property Characterization and Optimization
The chemical properties and structural characteristics of compounds analogous to (4-Fluorophenyl)[2-(4-Methylphenyl)Cyclopropyl]Methanone O-(2-Fluorobenzyl)Oxime have been thoroughly investigated. Techniques such as NMR, IR, and X-ray crystallography have been employed to determine the molecular structure and confirm the identity of synthesized compounds. These studies contribute to a deeper understanding of the compound's chemical behavior and potential interactions in biological systems. For instance, the crystal structure analysis and synthesis of related fluorophenyl compounds provide insights into their molecular conformation and potential biological interactions (R. Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)cyclopropyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO/c1-16-6-8-17(9-7-16)21-14-22(21)24(18-10-12-20(25)13-11-18)27-28-15-19-4-2-3-5-23(19)26/h2-13,21-22H,14-15H2,1H3/b27-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCWLGHNUBRQP-SOYKGTTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

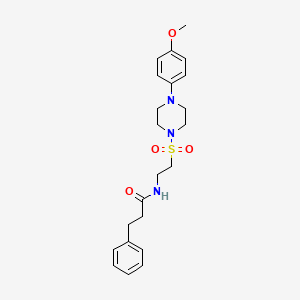
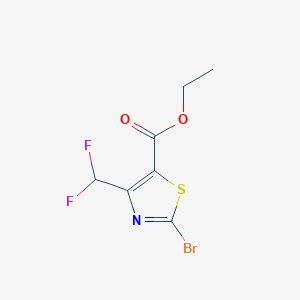
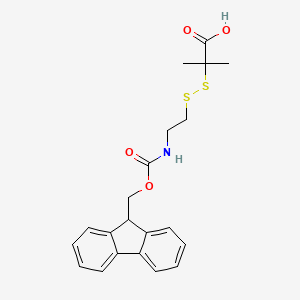
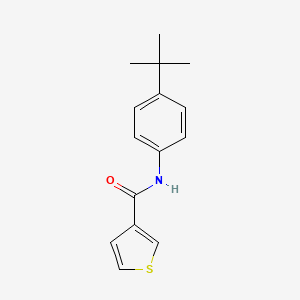
![N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2636087.png)



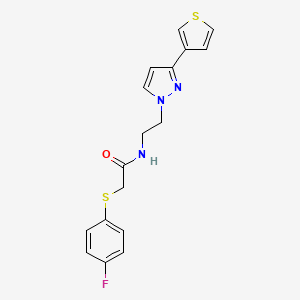
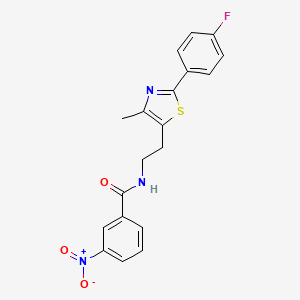
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)
![8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2636099.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)